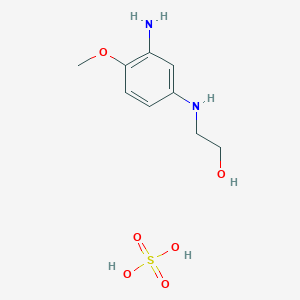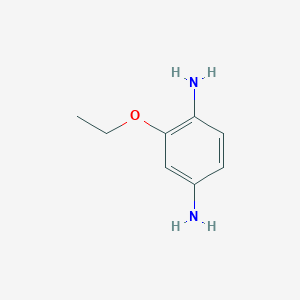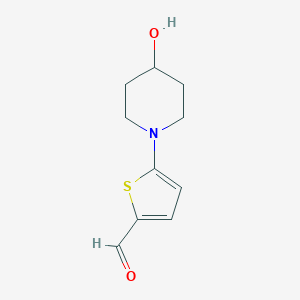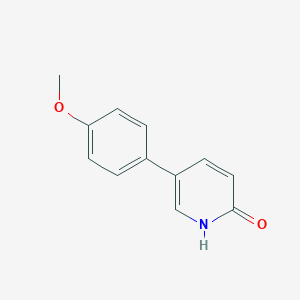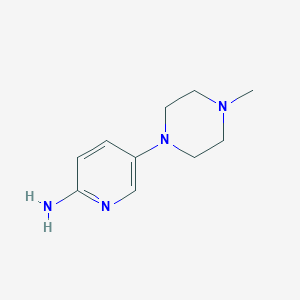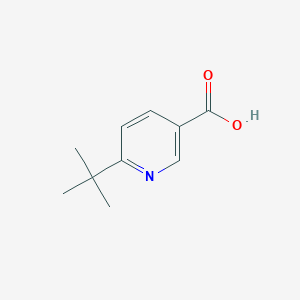![molecular formula C12H21NO9 B152671 (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid CAS No. 128643-78-7](/img/structure/B152671.png)
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid, also known as deuterated N-acetylmuramic acid (d-NAM), is a derivative of N-acetylmuramic acid (NAM), a component of bacterial cell walls. The deuterated form of NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls.
Mechanism Of Action
D-NAM acts as a substrate for enzymes involved in the biosynthesis of bacterial cell walls. The (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid form of NAM allows for the study of the biosynthesis process using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Biochemical And Physiological Effects
D-NAM does not have any known biochemical or physiological effects on its own. However, its incorporation into bacterial cell walls can affect the structure and function of the cell wall, which can have downstream effects on bacterial growth and survival.
Advantages And Limitations For Lab Experiments
The use of d-NAM in scientific research has several advantages. It allows for the study of bacterial cell wall biosynthesis using techniques such as NMR spectroscopy. It also allows for the study of the effects of antibiotics on bacterial cell wall synthesis. However, the use of d-NAM is limited by its high cost and the difficulty of incorporating it into bacterial cell walls.
Future Directions
There are several future directions for the use of d-NAM in scientific research. One area of interest is the study of antibiotic resistance mechanisms in bacteria. Another area of interest is the development of new antibiotics that target bacterial cell wall synthesis. Additionally, the use of d-NAM in combination with other techniques, such as cryo-electron microscopy, could provide new insights into the structure and function of bacterial cell walls.
Synthesis Methods
The synthesis of d-NAM involves the deuterium labeling of the precursor molecule, NAM. This can be achieved through chemical or biological methods. Chemical synthesis involves the reaction of NAM with (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid reagents, while biological synthesis involves the incorporation of (2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid precursors into the bacterial cell wall during growth.
Scientific Research Applications
D-NAM is used in scientific research to study the biosynthesis and structure of bacterial cell walls. It is particularly useful in the study of peptidoglycan, a major component of bacterial cell walls. Peptidoglycan is important for bacterial growth and survival, and is a target for many antibiotics.
properties
CAS RN |
128643-78-7 |
|---|---|
Product Name |
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid |
Molecular Formula |
C12H21NO9 |
Molecular Weight |
327.32 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO9/c1-5(15)13-8-6(16)3-12(21-2,11(19)20)22-10(8)9(18)7(17)4-14/h6-10,14,16-18H,3-4H2,1-2H3,(H,13,15)(H,19,20)/t6-,7+,8+,9+,10+,12+/m0/s1/i14D,16D,17D,18D |
InChI Key |
NJRVVFURCKKXOD-UKJQISGUSA-N |
Isomeric SMILES |
[2H]OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@@](O1)(C(=O)O)OC)O[2H])NC(=O)C)O[2H])O[2H] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC)O |
synonyms |
ANAMG N-acetylneuraminic acid methyl alpha-glycoside N-acetylneuraminic acid methyl beta-glycoside N-acetylneuraminic acid methyl glycoside N-acetylneuraminic acid methyl glycoside, beta-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





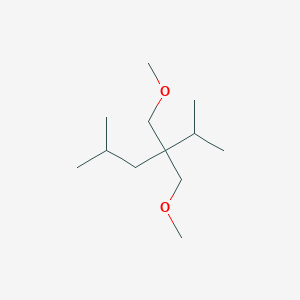
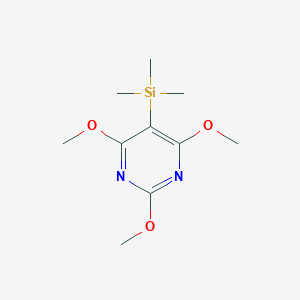
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)
